molecular formula C16H19N3O4S B2475062 2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide CAS No. 2034338-72-0

2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide

Cat. No.: B2475062
CAS No.: 2034338-72-0
M. Wt: 349.41
InChI Key: JYJQQBHMLHINOP-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications

Furan-carboxamide Derivatives as Influenza A Virus Inhibitors

Furan-carboxamide derivatives, particularly those with specific substituent modifications, have been identified as potent inhibitors of the influenza A H5N1 virus. A study highlighted the influence of 2,5-dimethyl substitution on the heterocyclic moiety (furan or thiophene), significantly affecting anti-influenza activity. One compound, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showcased exceptional activity against H5N1 with an EC50 value of 1.25 μM. This research underlines the potential of furan-carboxamide derivatives in developing novel antiviral agents against lethal strains of influenza A viruses (Yongshi et al., 2017).

Antibacterial and Mosquito-larvicidal Properties

Research into novel thiadiazolotriazin-4-ones, based on modifications of similar chemical frameworks, has shown promise for both mosquito-larvicidal and antibacterial activities. This work demonstrates the potential of these compounds in addressing public health concerns related to mosquito-borne diseases and bacterial infections. Some derivatives exhibited moderate activity against malaria vectors and displayed broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative species, suggesting a path for developing new treatments for bacterial pathogens (Castelino et al., 2014).

Synthesis and Reactivity in Heterocyclic Compound Development

The synthesis and reactivity of compounds containing furan and thiadiazole moieties, similar to the compound , have been extensively studied. These studies contribute to the broader understanding of how such chemical structures can be manipulated to create novel compounds with potential applications in various fields of scientific research, including materials science, pharmacology, and chemistry. The research into the synthesis and applications of these compounds lays the groundwork for future innovations in the development of new materials and drugs (El-Essawy & Rady, 2011).

Properties

IUPAC Name

2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-9-6-14-15(19(5)24(21,22)18(14)4)8-13(9)17-16(20)12-7-10(2)23-11(12)3/h6-8H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJQQBHMLHINOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=C(OC(=C3)C)C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.